2-[4-(2,3-dichlorophenyl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid
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Overview
Description
2-[4-(2,3-dichlorophenyl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid is a complex organic compound with a unique structure that includes a pyrazoloquinoline core, dichlorophenyl, and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,3-dichlorophenyl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid typically involves multi-step organic reactions. The process begins with the preparation of the pyrazoloquinoline core, followed by the introduction of the dichlorophenyl and thiophene groups. The final step involves the attachment of the benzoic acid moiety. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to increase yield and reduce costs. This may involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, industrial methods often incorporate green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,3-dichlorophenyl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydro derivatives.
Scientific Research Applications
2-[4-(2,3-dichlorophenyl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2,3-dichlorophenyl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: Compounds with an aniline ring substituted with two chlorine atoms.
Quinoline Derivatives: Compounds with a quinoline core structure.
Thiophene Derivatives: Compounds containing a thiophene ring.
Uniqueness
2-[4-(2,3-dichlorophenyl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid is unique due to its combination of structural features, including the pyrazoloquinoline core, dichlorophenyl, and thiophene groups
Properties
Molecular Formula |
C28H21Cl2N3O3S |
---|---|
Molecular Weight |
550.5 g/mol |
IUPAC Name |
2-[4-(2,3-dichlorophenyl)-3-methyl-5-oxo-7-thiophen-2-yl-6,7,8,9-tetrahydro-4H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid |
InChI |
InChI=1S/C28H21Cl2N3O3S/c1-14-23-24(17-7-4-8-18(29)26(17)30)25-19(12-15(13-21(25)34)22-10-5-11-37-22)31-27(23)33(32-14)20-9-3-2-6-16(20)28(35)36/h2-11,15,24,31H,12-13H2,1H3,(H,35,36) |
InChI Key |
SBKKXDRXMGLBPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(C3=C(N2)CC(CC3=O)C4=CC=CS4)C5=C(C(=CC=C5)Cl)Cl)C6=CC=CC=C6C(=O)O |
Origin of Product |
United States |
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